molecular formula C12H15ClN2O2 B11860219 8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 828265-97-0

8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11860219
CAS No.: 828265-97-0
M. Wt: 254.71 g/mol
InChI Key: ZUQONCDGBZESSF-UHFFFAOYSA-N
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Description

8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a chloropyridinyl group and a spiro linkage involving a dioxane and azaspirodecane moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 3-chloropyridine with a suitable spiro precursor. One common method involves the use of a spiro intermediate, which is reacted with 3-chloropyridine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium persulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine oxide, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloropyridinyl group can interact with various enzymes and receptors, modulating their activity. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of a chloropyridinyl group and a spiro linkage involving dioxane and azaspirodecane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

828265-97-0

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

8-(3-chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C12H15ClN2O2/c13-10-2-1-5-14-11(10)15-6-3-12(4-7-15)16-8-9-17-12/h1-2,5H,3-4,6-9H2

InChI Key

ZUQONCDGBZESSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=CC=N3)Cl

Origin of Product

United States

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